molecular formula C10H12N4O2S2 B3141867 4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole CAS No. 488122-76-5

4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B3141867
CAS No.: 488122-76-5
M. Wt: 284.4 g/mol
InChI Key: DPNIKKVQBHVYMT-UHFFFAOYSA-N
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Description

“4-(Piperazine-1-sulfonyl)benzaldehyde” is a compound with the CAS Number: 2171933-95-0 . Another related compound is “4-(piperazine-1-sulfonyl)morpholine hydrochloride” with the CAS Number: 813463-32-0 .


Synthesis Analysis

While specific synthesis methods for “4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “4-(Piperazine-1-sulfonyl)-morpholine” is available in PubChem with the CID 973810 . The molecular formula is C8H17N3O3S and the molecular weight is 235.31 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Piperazine-1-sulfonyl)morpholine hydrochloride” include a molecular weight of 271.77 and a purity of 95%. It is a powder at room temperature .

Scientific Research Applications

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those related to benzothiadiazole structures, are clinically significant for treating depression, psychosis, or anxiety. These compounds, such as buspirone and trazodone, undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Despite their therapeutic potential, some metabolites have been used uncontrolled as amphetamine-like designer drugs, and their extensive tissue distribution, including the brain, highlights the need for further exploration of their pharmacological actions and metabolism (Caccia, 2007).

Carbonic Anhydrase Inhibitory Action

Benzothiadiazines, related to benzothiadiazole compounds, serve as diuretics with carbonic anhydrase inhibitory properties, contributing to their therapeutic activity in managing cardiovascular diseases and obesity. These effects are attributed to the inhibition of carbonic anhydrase isoforms present in kidneys and blood vessels, which also explains the blood pressure-lowering effects of these drugs. This demonstrates the polypharmacological potential of sulfonamide-based diuretics in treating various pathologies, including hypertension and obesity, by modulating nitrite excretion and organ-protective activity (Carta & Supuran, 2013).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, is currently in clinical studies for treating tuberculosis (TB). This compound targets decaprenylphosphoryl ribose oxidase DprE1, essential for cell wall synthesis in Mycobacterium tuberculosis. Pilot clinical studies suggest optimism for its development towards efficient TB drug regimens, indicating the potential of benzothiadiazole derivatives in addressing infectious diseases (Makarov & Mikušová, 2020).

Antifungal and Immunomodulating Activities

Benzothiadiazole derivatives, specifically 1,4-benzothiazine azole derivatives, have shown promising in vitro and in vivo antifungal activity, especially against Candida species. These compounds' efficacy is attributed to their chemical characteristics, such as ether substitution, which may contribute to their in vivo activity through direct antifungal effects and improvement of protective immune responses. This suggests the dual role of benzothiadiazole derivatives in antifungal therapy and immunomodulation, offering a significant increase in in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Safety and Hazards

The safety information for “4-(Piperazine-1-sulfonyl)morpholine hydrochloride” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole” were not found, related compounds have been studied for their potential in drug development .

Properties

IUPAC Name

4-piperazin-1-ylsulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c15-18(16,14-6-4-11-5-7-14)9-3-1-2-8-10(9)13-17-12-8/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNIKKVQBHVYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole

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